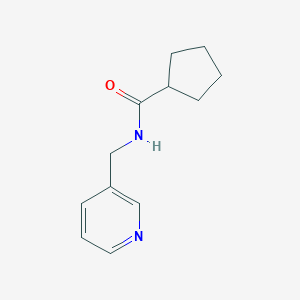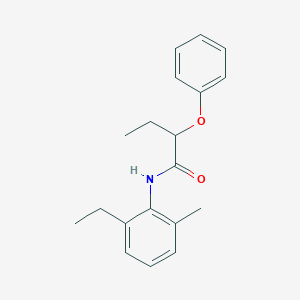![molecular formula C14H19BrClNO B258825 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has been studied for its potential medical applications. This compound belongs to the class of pyrrolidine derivatives and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound may also work by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and has been found to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine in the lab is its low toxicity profile. This makes it a safer compound to work with compared to other potential drugs. However, one limitation of studying this compound is its limited availability. The synthesis method is complex and may not be easily reproducible in all labs.
Orientations Futures
There are several future directions for the study of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Another direction is to explore its potential as an analgesic and its ability to reduce pain in animal models. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis method of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with pyrrolidine in the presence of potassium carbonate to yield 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine.
Applications De Recherche Scientifique
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been studied for its potential medical applications. It has been found to have anti-inflammatory properties and has been tested in animal models for the treatment of inflammatory bowel disease. Additionally, this compound has been studied for its potential use as an analgesic and has shown promise in reducing pain in animal models.
Propriétés
Nom du produit |
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine |
|---|---|
Formule moléculaire |
C14H19BrClNO |
Poids moléculaire |
332.66 g/mol |
Nom IUPAC |
1-[4-(4-bromo-2-chlorophenoxy)butyl]pyrrolidine |
InChI |
InChI=1S/C14H19BrClNO/c15-12-5-6-14(13(16)11-12)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
Clé InChI |
NACRHXCTMVGVGI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
SMILES canonique |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)



![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
